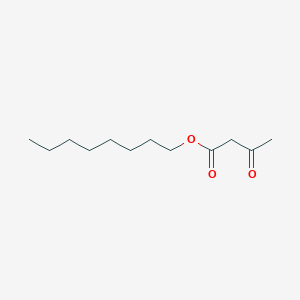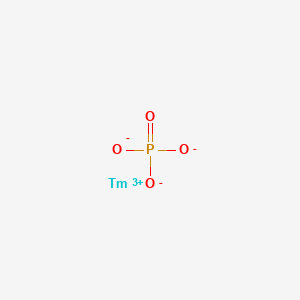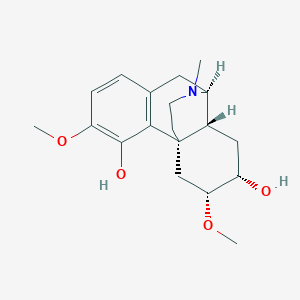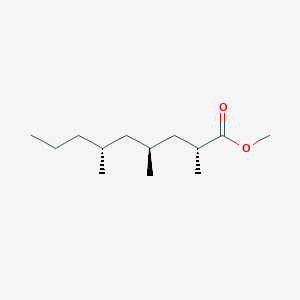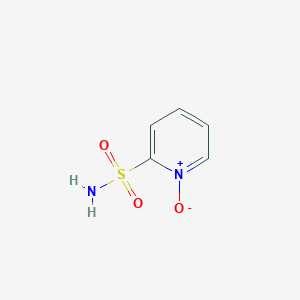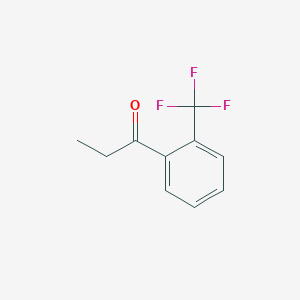
3-(1-nitropropyl)thiolane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-nitropropyl)thiolane 1,1-dioxide is an organic compound with the molecular formula C7H13NO4S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitropropyl group is attached to the third carbon of the tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-nitropropyl)thiolane 1,1-dioxide typically involves the nitration of tetrahydrothiophene followed by oxidation. One common method is to first react tetrahydrothiophene with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.
Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-nitropropyl)thiolane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
3-(1-nitropropyl)thiolane 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(1-Nitropropyl)thiophene: Lacks the sulfone group, resulting in different chemical properties and reactivity.
3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide: The nitro group is reduced to an amine, altering its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a nitro group and a sulfone group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
17153-27-4 |
|---|---|
Formule moléculaire |
C7H13NO4S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
SMILES canonique |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
Synonymes |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


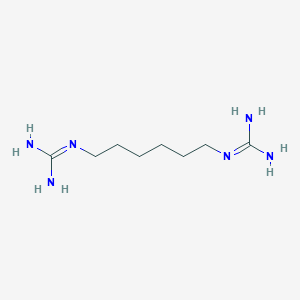
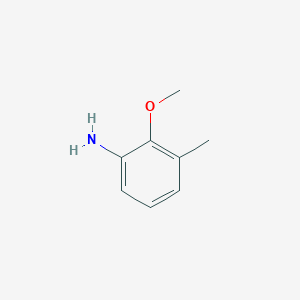
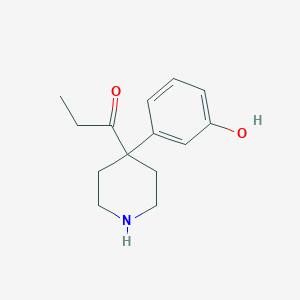
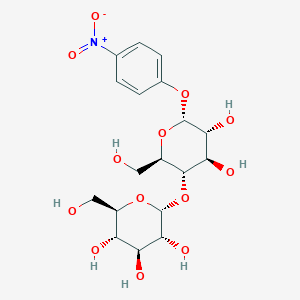
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
